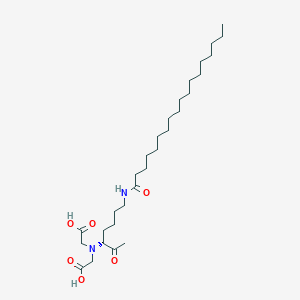
4-Fluorobenzonitril-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzonitrile-d4 is a deuterated derivative of 4-Fluorobenzonitrile. It is a colorless liquid used as a building block in the synthesis of various organic compounds. The deuterated form is used in research and development as a tracer in drug metabolism studies and in the synthesis of labeled compounds for use in nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzonitrile-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed as a tracer in drug metabolism studies.
Medicine: Utilized in the synthesis of labeled compounds for nuclear magnetic resonance spectroscopy.
Industry: Applied in the development of new materials and as a stabilizer for chlorinated solvents.
Wirkmechanismus
Target of Action
It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound is a deuterium-labeled version of 4-fluorobenzonitrile . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within the body .
Biochemical Pathways
It’s known that 4-fluorobenzonitrile can undergo metal-mediated coupling to yield eight-membered thorium(iv) tetraazamacrocycle . This suggests that the compound may interact with metal ions in the body and could potentially affect metal-dependent biochemical pathways.
Pharmacokinetics
It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemische Analyse
Biochemical Properties
It is known that 4-Fluorobenzonitrile, the non-deuterated variant, undergoes metal-mediated coupling to yield eight-membered thorium (IV) tetraazamacrocycle . It also undergoes condensation with diphenylamine to yield monomer 4-cyanotriphenylamine .
Molecular Mechanism
It is known that 4-Fluorobenzonitrile undergoes metal-mediated coupling and condensation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluorobenzonitrile-d4 involves the deuteration of 4-Fluorobenzonitrile. One common method is the reaction of 4-Fluorobenzonitrile with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of 4-Fluorobenzonitrile-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure reactions and ensure the purity of the final product. The deuteration process is optimized to maximize yield and minimize the use of expensive deuterium gas.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobenzonitrile-d4 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as phenols or thiophenols, leading to the formation of diaryl ethers or thioethers.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Potassium fluoride on alumina in the presence of 18-crown-6.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution Reactions: Diaryl ethers or thioethers.
Reduction Reactions: Amines.
Oxidation Reactions: Carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzonitrile: The non-deuterated form of 4-Fluorobenzonitrile-d4.
3,4-Difluorobenzonitrile: A compound with two fluorine atoms on the benzene ring.
4-Chlorobenzonitrile: A compound with a chlorine atom instead of a fluorine atom.
Uniqueness
4-Fluorobenzonitrile-d4 is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and drug metabolism studies. The presence of deuterium atoms provides distinct advantages in tracing and analyzing the behavior of drug molecules in biological systems .
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVBBNGWBBYLL-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)
![2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)


![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)


![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)

